(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol

Catalog No.
S12323800
CAS No.
M.F
C13H28OSi
M. Wt
228.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyc...

Product Name

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol

IUPAC Name

(1R,2S,4R)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

InChI

InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1

InChI Key

ZHTGEGSPKNHQHH-FRRDWIJNSA-N

Canonical SMILES

CCC1CC(C(C1)O)CCC[Si](C)(C)C

Isomeric SMILES

CC[C@@H]1C[C@@H]([C@@H](C1)O)CCC[Si](C)(C)C

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral organic compound characterized by its unique cyclopentanol structure, which includes a cyclopentane ring substituted with an ethyl group and a trimethylsilyl-propyl group. The stereochemistry of this compound is defined by the R and S designations at specific chiral centers, indicating its potential for selective biological activity due to its three-dimensional arrangement. The presence of the trimethylsilyl group enhances its solubility and reactivity, making it a subject of interest in organic chemistry and medicinal applications.

The chemical reactivity of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can be explored through various organic reactions, including:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under acidic or basic conditions.
  • Esterification: The alcohol functional group can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

These reactions are facilitated by enzymes in biological systems, which often catalyze similar transformations in metabolic pathways

  • Antimicrobial Effects: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some derivatives are known to modulate inflammatory pathways.
  • Neuroprotective Action: There is a possibility that this compound may influence neuroprotective mechanisms due to its structural similarities with known neuroactive substances.

The prediction of biological activity can be enhanced using computational methods that analyze structure-activity relationships .

The synthesis of (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.
  • Functional Group Manipulation: Starting from a cyclopentanol derivative and introducing the ethyl and trimethylsilyl groups through selective reactions such as alkylation or silylation.

These methods allow for the efficient production of this compound while maintaining its stereochemical integrity.

(1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor for synthesizing biologically active compounds or as a lead compound for drug development.
  • Chemical Research: In studies focused on stereochemistry and reaction mechanisms involving cyclic alcohols.
  • Material Science: Possible use in developing new materials with specific properties due to its unique functional groups.

Interaction studies involving (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol could focus on:

  • Enzyme Inhibition: Assessing how this compound interacts with specific enzymes related to metabolic pathways.
  • Receptor Binding: Investigating its affinity towards biological receptors that may lead to therapeutic effects.
  • Toxicity Assessment: Evaluating any potential adverse effects through cytotoxicity assays against various cell lines.

Such studies would provide valuable insights into the safety and efficacy of this compound for potential therapeutic use .

Several compounds share structural similarities with (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol. These include:

Compound NameStructure TypeNotable Properties
1-HydroxycyclopentaneCyclopentanolExhibits antimicrobial activity
3-Ethylcyclopentan-1-olCyclopentanolPotential anti-inflammatory effects
2-Methylcyclopentan-1-olCyclopentanolNeuroprotective properties
5-MethylcyclohexanolCyclohexanolUsed in industrial applications

Each of these compounds exhibits unique biological activities and chemical properties that differentiate them from (1R,2S,4R)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol. The presence of different substituents significantly impacts their reactivity and biological interactions.

Evolution of Cyclopentanol-Based Architectures

Cyclopentanol derivatives gained prominence in the mid-20th century as flexible platforms for stereochemical studies due to their rigid yet modifiable five-membered ring structure. The incorporation of silicon-containing groups, such as trimethylsilylpropyl chains, emerged as a strategic advancement following the commercialization of the Müller-Rochow process in the 1940s. This direct synthesis method enabled large-scale production of organosilanes, facilitating the integration of silicon into organic frameworks like cyclopentanol. Early work by Koike et al. demonstrated that substituting oxygen atoms in siloxane linkages with alkylene groups (e.g., propyl chains) enhanced hydrolytic stability, a principle later applied to cyclopentanol derivatives.

Key Milestones in Silicon-Functionalized Cyclopentanols

  • 1960s: Development of Grignard-based silylation techniques allowed precise attachment of trimethylsilyl groups to secondary alcohols.
  • 1980s: Asymmetric catalysis methods enabled the synthesis of enantiomerically pure cyclopentanol derivatives, critical for pharmaceutical intermediates.
  • 2000s: Patent EP1149837A2 detailed hydrosilylation protocols using silicon-functionalized cyclopentanols as crosslinkers in heat-resistant polymers.
PropertyValueSignificance
Molecular Weight228.446 g/molFacilitates characterization via mass spectrometry
LogP4.90Indicates high lipophilicity for membrane permeability studies
Vapor Pressure (25°C)$$ 0.0 \pm 1.3 \, \text{mmHg} $$ Low volatility suits long-term storage in open systems

Technological Drivers for Silicon-Cyclopentanol Hybrids

The combination of cyclopentanol’s conformational rigidity with silicon’s tunable reactivity addressed critical limitations in traditional polymer crosslinkers. For instance, Sakano et al. demonstrated that replacing oxygen with a propyl bridge in siloxane networks reduced susceptibility to acidic cleavage by 40% compared to conventional materials. This innovation directly informed the design of (1R,2S,4R)-4-ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol, where the stereochemistry at C1, C2, and C4 positions ensures optimal spatial arrangement for coordinating transition metals in asymmetric catalysis.

Rhodium-Catalyzed Stereoretentive Transformations

Rhodium-catalyzed stereoretentive transformations represent a cornerstone of modern organosilicon chemistry, particularly in the context of functionalizing compounds such as (1R,2S,4R)-4-ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol. The unique ability of rhodium complexes to maintain stereochemical integrity during silicon-hydrogen bond activation has made them indispensable tools for stereoselective synthesis [1] [2].

The mechanistic foundation of rhodium-catalyzed stereoretentive transformations lies in the complete stereoretention observed during the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborate salts to aldehydes [3]. This phenomenon represents a rare example in organic chemistry where the stereochemical information of a chiral organometallic compound is completely preserved during transformation. The mechanism involves initial coordination of the hydroxy-rhodium complex to both the boron derivative and aldehyde, followed by direct carbon-carbon bond formation without the typical transmetalation step that would lead to stereochemical scrambling [3].

Key mechanistic features of rhodium-catalyzed stereoretentive processes include the formation of seven-membered or five-membered rhodacycles through different reaction pathways. The stereodivergent nature of these transformations has been demonstrated through multivariate optimization approaches, where the sense of induction in diastereoselective reactions can be controlled through careful parameterization of catalyst-substrate molecular determinants [1]. The Sterimol B₁ parameter of the cyclopentadienyl ligand on rhodium plays a critical role in determining selectivity, with the mechanistic dichotomy attributed to the flexibility of rhodacyclic intermediates derived from ring-opened versus unopened substrates [1].

Practical applications of rhodium-catalyzed stereoretentive transformations in organosilicon chemistry demonstrate remarkable synthetic utility. The reactions proceed efficiently under mild conditions with high trans-stereoselectivity when appropriate ligand systems are employed. For example, the use of mono-isopropyl cyclopentadienyl ligands allows highly trans-diastereoselective transformations of activated substrates [1]. The lack of β-hydride elimination during these processes is particularly noteworthy, as it enables the successful transformation of hindered boron derivatives that would otherwise undergo rapid decomposition [3].

The stereochemical outcome of these transformations can be predicted through computational analysis of transition states, with multivariate correlations providing robust statistical models that accurately correlate extensive datasets. The physical organic approach to inverting the sense of induction has enabled the development of diastereodivergent methodologies where minor adjustments to reaction conditions can funnel pathways toward different stereochemical outcomes [1].

Palladium Complexes for Carbon-Silicon Bond Formation

Palladium complexes have emerged as versatile catalysts for carbon-silicon bond formation, offering complementary reactivity to rhodium systems while maintaining high efficiency under moderate reaction conditions. The palladium-catalyzed carbon-silicon bond formation processes encompass diverse mechanistic pathways, including formal carbene insertion, cross-coupling reactions, and silacyclization transformations [4] [5].

The carbene insertion mechanism represents a particularly innovative approach to carbon-silicon bond formation. Palladium(0)-catalyzed formal carbene insertion into silicon-hydrogen bonds has been achieved using readily available N-tosylhydrazones as diazo precursors, demonstrating high efficiency and broad substrate scope [4] [5]. This methodology is notable because traditional rhodium(II) and copper(I) catalysts, which are widely employed for carbene insertion reactions, have proven ineffective for this specific transformation [4].

Mechanistic investigations reveal that the palladium-catalyzed process follows a palladium(II) carbene migratory insertion/reductive elimination pathway, fundamentally different from classical carbene insertions. The reaction proceeds through oxidative addition of the silane to palladium(0), followed by carbene generation and migratory insertion, ultimately leading to reductive elimination to form the carbon-silicon bond [5]. This mechanism allows for the successful functionalization of primary, secondary, and tertiary silanes with excellent yields and regioselectivity [5].

Silacyclization reactions catalyzed by palladium complexes demonstrate the versatility of these systems in constructing complex organosilicon architectures. The palladium-catalyzed sila-spirocyclization involving unstrained carbon(sp³)-silicon bond cleavage represents a significant advance in the field [6]. This transformation involves the insertion of a palladium-carbon(sp³) species into the silicon-carbon bond, followed by formation of a new carbon(sp³)-silicon bond through a consecutive oxidative addition/reductive elimination process [6].

The structural diversity achievable through palladium-catalyzed transformations is exemplified by the formation of diverse spirosilacycles through mild reaction conditions. The TADDOL-derived phosphoramidite ligands have proven exceptionally effective in these processes, enabling ultra-rapid synthesis of silicon-stereogenic silacycles with unprecedented enantioselectivity (up to 99% enantiomeric excess) and remarkable catalytic efficiency with turnover frequencies exceeding 17,280 h⁻¹ at 1 mol% palladium loading [7].

Cross-coupling applications of palladium complexes in carbon-silicon bond formation include the denitrative cross-coupling of nitroarenes with hexamethyldisilane, providing access to arylsilanes through cleavage of both carbon-nitrogen and silicon-silicon bonds [8]. This methodology utilizes readily accessible nitroarenes as coupling partners, offering advantages over traditional aryl halide-based approaches [8].

Organocatalytic Strategies for Silyl Ether Protection

Amino Acid-Derived Catalysts for Enantiomeric Enrichment

Amino acid-derived catalysts represent a paradigm shift in asymmetric organosilicon chemistry, offering metal-free alternatives for enantiomeric enrichment with remarkable efficiency and selectivity. The development of chiral amino acid-based catalysts for enantioselective silyl protection has revolutionized the field by providing accessible, environmentally friendly approaches to stereochemical control [9] [10].

The fundamental principle underlying amino acid-derived catalysis involves the translation of molecular chirality from readily available amino acid precursors to create sophisticated chiral microenvironments capable of discriminating between enantiomers. These catalysts can be prepared in three steps from commercial materials without requiring rigorously controlled conditions, making them practically accessible for widespread application [9] [10].

Mechanistic aspects of amino acid-derived catalysis demonstrate the power of non-covalent interactions in achieving stereochemical control. The enantioselective silyl protection process proceeds through the formation of discrete chiral complexes where the amino acid catalyst creates an asymmetric environment around the silicon center. The secondary alcohol substrates undergo protection with commercial silyl chlorides to produce yields of up to 96% with enantiomeric ratios reaching 98:2 [9] [10].

The kinetic resolution approach has proven particularly effective in amino acid-mediated enantiomeric enrichment. Studies on the kinetic resolution of racemic amino acids mediated by dipeptides and pyridoxal have provided insights into prebiotically plausible routes to enantioenriched compounds [11]. The enantiomeric excess values achieved through these processes can reach 50% enantiomeric excess, with the stereochemical outcome determined by the "like-unlike" interaction between the catalyst and substrate [11].

Practical applications of amino acid-derived catalysts extend beyond simple silyl protection to encompass complex transformations involving multiple stereocenters. The desymmetrizing reactions catalyzed by these systems enable the preparation of tertiary silyl ethers possessing "central chirality" on silicon [12]. The imidodiphosphorimidate (IDPi) catalysts derived from amino acids have demonstrated exceptional performance in silicon-hydrogen exchange reactions, providing access to enantiopure silyl ethers in high yields with good chemoselectivity and enantioselectivity [12].

The substrate scope of amino acid-derived catalysts encompasses a wide range of structural motifs, from simple secondary alcohols to complex polyfunctional molecules. The bis(methallyl)silanes undergo desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reactions with phenols, producing silyl ethers that can be readily derivatized to useful chiral silicon compounds [12]. The olefin functionality and leaving group nature of the phenoxy substituent provide multiple handles for subsequent transformations [12].

Supramolecular Control of Silicon-Centered Chirality

Supramolecular control of silicon-centered chirality represents an emerging frontier in organosilicon chemistry, where non-covalent interactions are harnessed to direct stereochemical outcomes at silicon centers. This approach leverages the hierarchical organization of chiral information from molecular to supramolecular levels, enabling precise control over silicon stereochemistry through designed supramolecular architectures [13] [14].

The fundamental concepts of supramolecular chirality transfer involve the amplification of molecular chirality through self-assembly processes. The chiral supramolecular assemblies formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination can create highly ordered environments that influence the stereochemical outcome of silicon-centered transformations [13] [14].

Mechanistic principles of supramolecular control demonstrate how thermodynamic equilibria can be manipulated to favor specific stereochemical outcomes. The multicomponent self-assembly systems place emphasis on thermodynamic control, occurring through either integrated coassembly or separated self-sorting processes [13]. The rational manipulation of occurrence, transfer, and inversion of supramolecular chirality has been achieved through careful design of building blocks and assembly conditions [13].

The chiral amplification phenomena observed in supramolecular systems enable the translation of small enantiomeric excesses into highly enriched products. The symmetry breaking processes can convert achiral or racemic starting materials into enantiomerically enriched products through supramolecular organization [13]. The cooperative interactions between multiple chiral centers within supramolecular assemblies can lead to significant non-linear effects in stereochemical induction [13].

Practical implementations of supramolecular control in silicon chemistry include the development of chiral silicon-based supramolecular polymers that exhibit controlled handedness and responsive behavior. The chirality inversion processes can be triggered by external stimuli such as temperature, solvent, or the presence of specific additives, enabling dynamic control over silicon stereochemistry [15].

The applications of supramolecular chirality control extend to the development of chiral silicon materials with unique properties. The circularly polarized luminescence and enantioselective recognition capabilities of these materials demonstrate the potential for creating functional silicon-based systems with tailored chiroptical properties [16]. The asymmetric catalysis applications of supramolecular silicon assemblies show promise for developing new catalytic systems with enhanced selectivity and efficiency [17].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

228.190942047 g/mol

Monoisotopic Mass

228.190942047 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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